![molecular formula C23H19N3O3 B2589493 3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one CAS No. 866143-50-2](/img/structure/B2589493.png)
3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one, also known as 2,6-Dimethyl-3-(((2-oxoimino)carbonyl)amino)-1-phenylindole (DMPI), is a synthetic indole compound with a wide range of potential applications in scientific research. It is an important building block for the synthesis of various other compounds, and has been used in the preparation of several pharmaceuticals. DMPI has been studied for its potential use as an enzyme inhibitor, and has been found to have inhibitory activity against a range of enzymes, including cyclooxygenase (COX), matrix metalloproteinase (MMP), and tyrosine kinase (TK).
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on compounds structurally related to "3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one" often focuses on their crystalline structure and molecular interactions. For instance, studies have detailed the planarity and orientation of various groups within similar molecules, revealing weak intramolecular hydrogen bonding and π–π interactions. Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Tariq et al., 2010).
Synthetic Methods
Advancements in synthetic chemistry have introduced efficient methods for creating derivatives of the core structure of interest. These methods involve cross-dehydrogenative coupling and other novel synthetic routes, which result in high yields of indole derivatives. Such methodologies are essential for the development of new materials and drugs, showcasing the versatility of these compounds (Akbari & Faryabi, 2023).
Electrochemical and Spectroscopic Studies
Electrochemical and electron spin resonance (ESR) studies on derivatives provide insight into their reduction processes and the formation of anion radical intermediates. These studies are foundational for applications in catalysis and electronic materials, where understanding the redox behavior of compounds is crucial (Andruzzi et al., 1977).
Novel Heterocyclic Compounds
Research has also focused on creating novel spiro and heterocyclic compounds from indol-2-one derivatives. These efforts have led to the synthesis of compounds with potential applications in pharmaceuticals and organic materials. The creation of new molecular architectures from indol-2-one derivatives highlights the compound's utility in drug discovery and development (Jain et al., 2003).
Corrosion Inhibition
Indol-2-one derivatives have been evaluated for their corrosion inhibition efficiency, particularly in the context of protecting metals in aggressive environments. These studies offer valuable insights into the applications of these compounds in industrial maintenance and protection, showcasing their potential beyond the pharmaceutical and materials sciences (Tawfik, 2015).
Mechanism of Action
Target of Action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. Without specific information on “3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one”, it’s difficult to provide a detailed explanation of its interaction with its targets .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely and significantly impact their bioavailability
Result of Action
The molecular and cellular effects of indole derivatives can include a wide range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
Environmental factors can influence the action, efficacy, and stability of indole derivatives
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(2,6-dimethylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-9-8-10-16(2)20(15)24-23(28)29-25-21-18-13-6-7-14-19(18)26(22(21)27)17-11-4-3-5-12-17/h3-14H,1-2H3,(H,24,28)/b25-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCRUHSYKOUCHZ-DAFNUICNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate](/img/structure/B2589411.png)
![methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2589412.png)
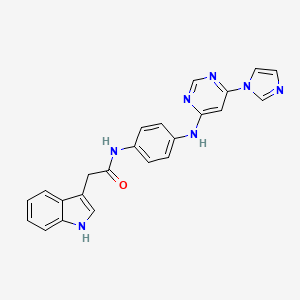
![[2-[(4-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2589416.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)
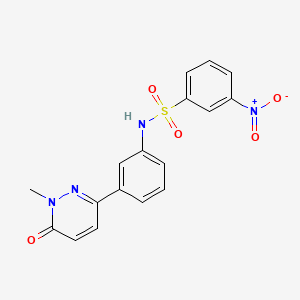
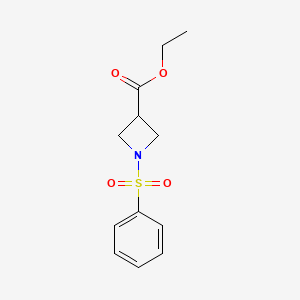
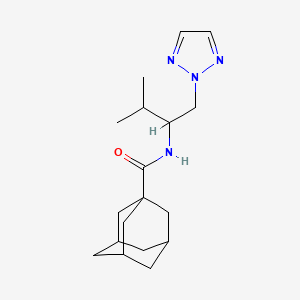
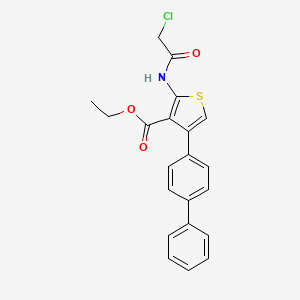
![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)
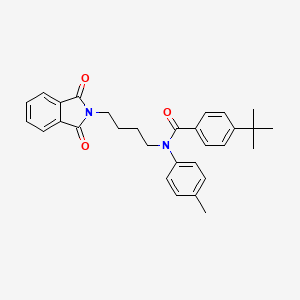
![4-(2-fluorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589433.png)
